molecular formula C12H12N2O2S B5591318 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate

Cat. No. B5591318
M. Wt: 248.30 g/mol
InChI Key: YIJMFRQLECOZIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of bis(aroylmethyl) sulfides with ortho-phenylenediamine in a solvent like glacial acetic acid, sometimes under reflux or microwave irradiation conditions. This process is known for accelerating reactions and improving yields, especially for thiazinobenzimidazoles with electron-withdrawing groups on the aryl rings (Karthikeyan, Perumal, & Selvaraj, 2004).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using various spectroscopic methods such as NMR, IR, and Mass spectroscopy, and in some cases, confirmed by single crystal X-ray diffraction studies. Such analyses reveal the detailed arrangement of atoms within the molecule and provide insight into its three-dimensional conformation (El Ashry et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be diverse, involving reactions with amines, alkylating agents, and even oxidative conditions. The presence of specific substituents like an aryl group can significantly influence the reaction pathways and the nature of the products formed (Britsun, Esipenko, & Lozinskii, 2006).

properties

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8(15)16-9-6-14-11-5-3-2-4-10(11)13-12(14)17-7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMFRQLECOZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2C3=CC=CC=C3N=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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